molecular formula C8H8N2O2 B15207112 (2-Aminobenzo[d]oxazol-5-yl)methanol

(2-Aminobenzo[d]oxazol-5-yl)methanol

Cat. No.: B15207112
M. Wt: 164.16 g/mol
InChI Key: CHTHZBNGDKTHAI-UHFFFAOYSA-N
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Description

(2-Aminobenzo[d]oxazol-5-yl)methanol is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 2 and a hydroxymethyl group at position 3. Benzoxazole derivatives are widely explored in medicinal chemistry due to their structural versatility and bioactivity. This compound serves as a key intermediate in synthesizing pharmacologically active agents, such as mTOR inhibitors (e.g., INK128) and antitubercular hybrids .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-5-yl)methanol

InChI

InChI=1S/C8H8N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2,(H2,9,10)

InChI Key

CHTHZBNGDKTHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (2-Aminobenzo[d]oxazol-5-yl)methanol involves the reaction of 2-aminophenol with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .

Another method involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts .

Industrial Production Methods

Industrial production of (2-Aminobenzo[d]oxazol-5-yl)methanol often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobenzo[d]oxazol-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

(2-Aminobenzo[d]oxazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminobenzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(2-Aminobenzo[d]oxazol-5-yl)methanol 2-NH₂, 5-CH₂OH C₈H₈N₂O₂ 164.16 Core structure with H-bond donors/acceptors; used in drug synthesis
(2-Methylbenzo[d]oxazol-5-yl)methanol 2-CH₃, 5-CH₂OH C₉H₁₀N₂O₂ 178.19 Methyl substitution reduces polarity; lower solubility in aqueous media
Benzo[d]oxazole-6-carboxylic acid 6-COOH C₈H₅NO₃ 163.13 Carboxylic acid enhances solubility in basic conditions; potential for salt formation
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol 2-(6-CH₃-benzoxazol), 5-NH₂, adjacent OH C₁₄H₁₂N₂O₂ 240.26 Phenolic OH increases acidity; used in intermediate synthesis
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol 2-(3-I-C₆H₄), 5-CH₂OH C₁₄H₁₀INO₂ 375.14 Bulky iodophenyl group enhances lipophilicity; potential for radioimaging

Physicochemical Properties

  • Solubility: The hydroxymethyl group in (2-Aminobenzo[d]oxazol-5-yl)methanol improves aqueous solubility compared to methyl or halogen-substituted analogues (e.g., (2-Methylbenzo[d]oxazol-5-yl)methanol) . Phenolic derivatives (e.g., 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol) exhibit pH-dependent solubility due to ionizable hydroxyl groups .
  • Melting Points: Methyl and halogen substitutions generally increase melting points (e.g., (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol melts at ~250°C) compared to the parent compound .

Key Research Findings

Structural Modifications: Substituting the 2-amino group with methyl or halogens alters electronic properties, impacting binding affinity to biological targets .

Solubility Challenges : While carboxylic acid derivatives (e.g., Benzo[d]oxazole-6-carboxylic acid) offer improved solubility, they may exhibit reduced membrane permeability .

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